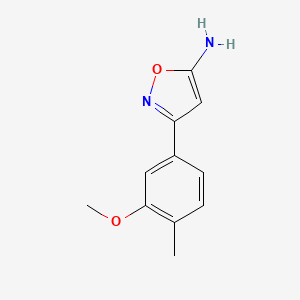

3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine

説明

特性

分子式 |

C11H12N2O2 |

|---|---|

分子量 |

204.22 g/mol |

IUPAC名 |

3-(3-methoxy-4-methylphenyl)-1,2-oxazol-5-amine |

InChI |

InChI=1S/C11H12N2O2/c1-7-3-4-8(5-10(7)14-2)9-6-11(12)15-13-9/h3-6H,12H2,1-2H3 |

InChIキー |

CMSNPSQDKDZWKI-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=C(C=C1)C2=NOC(=C2)N)OC |

製品の起源 |

United States |

準備方法

Synthesis of Isoxazole Core and Substituted Precursors

A common starting point is the preparation of methyl 3-methoxyisoxazole-5-carboxylate, which can be synthesized by methylation of methyl 3-hydroxyisoxazole-5-carboxylate using methyl iodide in the presence of potassium carbonate in dimethylformamide at low temperature (0°C), followed by stirring at room temperature for 14 hours. The product is isolated by extraction and purified via silica gel chromatography, yielding a crystalline methyl 3-methoxyisoxazole-5-carboxylate intermediate.

Introduction of the Amino Group at the 5-Position

The key step to obtain the amino functionality at the 5-position involves the reduction of a nitro-substituted precursor. For example, methyl 3-methoxy-4-nitroisoxazole-5-carboxylate is reduced using iron powder in an acetic acid/water mixture at 50°C for 2 hours. Post-reaction workup includes basification and extraction to yield methyl 4-amino-3-methoxyisoxazole-5-carboxylate in high yield (approximately 83%).

Formation of the 3-(3-Methoxy-4-methylphenyl) Substituent

The attachment of the 3-methoxy-4-methylphenyl group at the 3-position of the isoxazole ring can be achieved via nucleophilic aromatic substitution or through condensation reactions involving arylisothiocyanate derivatives and methyl cyanoacetate derivatives. For instance, the reaction of arylisothiocyanates with sodium methyl cyanoacetate in tetrahydrofuran, followed by treatment with hydroxylamine and ammonium acetate under reflux, affords methyl 5-amino-3-arylaminoisoxazole-4-carboxylates, which are structurally related to the target compound.

Catalytic One-Pot Synthesis Approaches

Recent advances have demonstrated the use of ruthenium-hydride complexes as catalysts for the one-pot synthesis of isoxazolone analogues via acceptorless dehydrogenative annulation (ADA) pathways. This method involves the catalytic conversion of benzyl alcohols, methyl acetoacetate or ethyl benzoylacetate, and hydroxylamine hydrochloride to isoxazolone derivatives with excellent yields (up to 93%) under mild conditions. The process involves the in situ formation of 4-methoxybenzaldehyde intermediates, which then cyclize to the isoxazolone scaffold. While this method is primarily demonstrated for isoxazolone derivatives, it provides a promising approach for synthesizing related isoxazole amines such as this compound.

Summary of Key Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Methylation of hydroxyisoxazole | Methyl iodide, K2CO3, DMF, 0°C to RT, 14 h | 66 | Purified by silica gel chromatography |

| 2 | Nitration (to introduce nitro group) | Using triflic anhydride, tetramethylammonium nitrate, DCM, reflux 48 h | Not specified | Precursor for amino group introduction |

| 3 | Reduction of nitro to amino | Fe powder, AcOH/H2O (3:1), 50°C, 2 h | 83 | Purified by silica gel chromatography |

| 4 | Arylation at 3-position | Reaction of arylisothiocyanate with sodium methyl cyanoacetate, then hydroxylamine and ammonium acetate reflux in ethanol | Good yields (varies) | Provides 3-arylaminoisoxazole derivatives |

Research Outcomes and Analytical Characterization

- The methyl 4-amino-3-methoxyisoxazole-5-carboxylate intermediate has been structurally characterized by single-crystal X-ray diffraction, confirming the molecular geometry and purity.

- NMR (1H and 13C), IR, and melting point data support the successful synthesis of the amino-substituted isoxazole derivatives.

- The catalytic ADA method showed high efficiency and scalability, indicating potential for industrial application.

- The arylisothiocyanate approach provides a synthetically useful and flexible route to various 3-arylaminoisoxazole derivatives, adaptable for different substituents on the aromatic ring.

化学反応の分析

Types of Reactions

3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The methoxy and methyl groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

科学的研究の応用

The applications of 3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine are not explicitly detailed within the provided search results. However, the search results do provide some insight into the properties, synthesis, and uses of related isoxazole compounds, which can be helpful in understanding potential applications of this compound.

Isoxazole Derivatives and Their Applications

- General Applications : Isoxazole derivatives have a wide range of biological activities, including antihyperglycemic, analgesic, anti-inflammatory, antifungal, and antibacterial properties . They are found in various biologically active compounds like muscimol, dihydromuscimol, micafungin, and cycloserine .

- Building Blocks for Synthesis : Isoxazoles can be used as building blocks in the synthesis of more complex molecules, such as quinone-amino acid hybrids . Unnatural amino acids, which can be synthesized from isoxazoles, are valuable in drug discovery and therapeutic peptidomimetics .

- ** relevance to the enzyme inhibitory activity**: Amino acids attached to the quinone is relevant to the enzyme inhibitory activity . Similarly, IRL 3461 is a potent and bifunctional ETA/ETB endothelin antagonist. IRL 346a is an isoxazole-amino acid hybrid prepared from 4-methyl-acetophenone in nine steps synthetic protocol .

Specific Synthesis and Reactions

- Synthesis Methods : Isoxazole rings can be formed through 1,3-dipolar cycloaddition reactions . The search results detail experimental procedures for synthesizing isoxazole derivatives using various chemical reactions and compounds .

- ** 반응 Monitoring**: Reactions are typically monitored by TLC (thin-layer chromatography) analysis to ensure completion .

Arsenic and Environmental Health

- Arsenic Exposure : Exposure to arsenic through contaminated water and diet can lead to various health issues, including cancer and cardiovascular diseases .

- Systems Biology Approach : A systems biology approach is used to understand the molecular mechanisms of arsenic-induced carcinogenicity, considering factors like environmental conditions and genetic makeup .

Latest advances in antibacterial materials

*The latest antibacterial materials possess responsive antibacterial activity on their own, anti-biofilm formation, and formation of antibacterial polymeric films . These materials are tailored for the medical industry to create responsive, customized bactericidal materials .

Specific Compound Information

作用機序

The mechanism of action of 3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs of 3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine include:

Physicochemical Properties

- Solubility: The 3-methoxy-4-methylphenyl group enhances hydrophobicity compared to unsubstituted analogs like 3-phenylisoxazol-5-amine. However, the amino group at position 5 introduces polarity, balancing solubility in polar solvents .

- Melting Points : Derivatives with electron-withdrawing groups (e.g., bromo) exhibit higher melting points (e.g., 3-(4-Bromophenyl)isoxazol-5-amine: ~200–220°C) compared to electron-donating analogs (e.g., 3-(4-Methoxyphenyl)isoxazol-5-amine: ~150–170°C) .

Data Tables

Research Findings and Implications

- Structure-Activity Relationship (SAR) : Electron-donating groups (e.g., methoxy, methyl) on the phenyl ring enhance solubility but may reduce binding affinity compared to halogenated analogs .

- Catalytic Utility: The amino group’s hydrogen-bonding capability is critical for enantioselective catalysis, as shown by reduced yields (27%) when both hydrogens are substituted with ethyl groups .

- Safety Profile: 3-(4-Methoxyphenyl)isoxazol-5-amine is classified with hazard statements H302 (harmful if swallowed) and H315/H319 (skin/eye irritation), similar to other amino-substituted isoxazoles .

生物活性

3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine is a compound belonging to the isoxazole class, which has garnered attention for its diverse biological activities. Isoxazole derivatives are known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate phenolic and amine precursors under controlled conditions to form the isoxazole ring. The specific synthetic route can vary depending on the desired substituents and yields.

Antimicrobial Activity

A study evaluating various isoxazole derivatives highlighted that compounds with specific substituents on the phenyl ring exhibited significant antimicrobial activity. For instance, compounds with 4-methyl and 4-methoxy groups demonstrated good antifungal and antibacterial properties against several strains, suggesting that similar substituents in this compound may enhance its antimicrobial efficacy .

Anticancer Activity

Research has shown that isoxazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, one study found that modifications to the isoxazole structure led to compounds with IC50 values in the low micromolar range against human cancer cell lines such as HeLa and CaCo-2 . The structural features of this compound may contribute to similar anticancer activity due to its ability to interact with biological targets involved in cancer progression.

Anti-inflammatory Activity

Isoxazole derivatives have also been studied for their anti-inflammatory properties. Compounds with specific functional groups have shown the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-1 and COX-2. Given the structural attributes of this compound, it may possess similar anti-inflammatory potential, warranting further investigation into its mechanism of action .

Structure-Activity Relationships (SAR)

Understanding the SAR of isoxazole compounds is crucial for predicting their biological activity. The presence of electron-donating or withdrawing groups on the phenyl ring significantly affects the compound's reactivity and interaction with biological targets. For instance:

- Electron-donating groups (like methoxy) can enhance lipophilicity and improve cell membrane penetration.

- Electron-withdrawing groups can increase binding affinity to target proteins by stabilizing charged states.

The specific arrangement of these groups in this compound likely influences its pharmacological profile.

Case Studies

- Antibacterial Evaluation : In a comparative study, several isoxazole derivatives were tested against Gram-positive and Gram-negative bacteria. Compounds similar to this compound showed moderate to good inhibition rates, particularly against Staphylococcus aureus and Escherichia coli .

- Cytotoxicity Testing : A set of isoxazole derivatives were screened for cytotoxicity against MDA-MB-231 breast cancer cells. The results indicated that compounds with similar structural motifs had IC50 values ranging from 10 μM to 30 μM, suggesting that this compound could exhibit comparable activity .

Q & A

Basic Research Question

- X-ray Crystallography : Resolves stereochemistry and confirms molecular packing, as shown for halogenated pyrazol-5-amine analogs .

- Spectral Analysis :

- IR Spectroscopy : Identifies functional groups (e.g., NH stretching at ~3300 cm).

- -NMR**: Assigns aromatic and heterocyclic carbons (e.g., isoxazole C-3/C-5 signals at ~160–170 ppm).

- HPLC-MS : Validates purity and quantifies ee in chiral syntheses .

How can conflicting yield data in substituted isoxazol-5-amine reactions be systematically addressed?

Advanced Research Question

Contradictions in yields (e.g., 27% for 3s vs. >90% for 3m–3r) arise from electronic and steric factors:

- Electronic Effects : Electron-withdrawing groups (e.g., –Cl, –Br) stabilize intermediates but may slow reaction kinetics.

- Steric Hindrance : Bulky substituents (e.g., ethyl groups) reduce accessibility to the catalytic site .

- Experimental Design :

- Control Reactions : Compare substituted/unsubstituted analogs under identical conditions.

- Kinetic Studies : Use in situ FTIR or UV-Vis to track reaction rates.

- Computational Modeling : DFT calculations can predict transition-state energetics and guide substituent selection.

What methodologies enable the synthesis of structurally diverse isoxazol-5-amine derivatives for SAR studies?

Advanced Research Question

- Multicomponent Reactions : Copper(II)-mediated protocols with tert-butylphosphonic acid and pyrazole ligands yield phosphonate derivatives with tunable solubility .

- Regioselective Functionalization :

- High-Throughput Screening : Test substituent libraries (e.g., –OMe, –CF) for biological activity, as seen in antitubercular assays .

How can researchers mitigate decomposition risks during storage and handling of this compound?

Basic Research Question

- Storage Conditions :

- Handling Protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。